4-(2-Furyl)-2-(2-pyridinyl)pyrimidine

Beschreibung

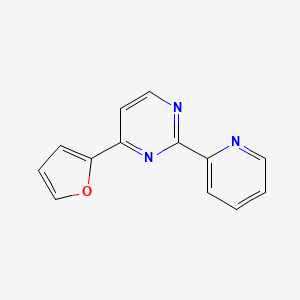

4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-furyl group at position 4 and a 2-pyridinyl group at position 2 (Figure 1).

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXUISVSGSRUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-furylcarboxaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Intermediate Formation

The synthesis of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine derivatives often involves multi-step procedures. A representative pathway includes:

-

Intermediate Preparation :

-

Cyclocondensation : Reaction of intermediates with 4-pyrazolecarboxylic acid derivatives under EDCI/HOBT catalysis to form pyrimidine cores .

-

Functionalization : Introduction of the 2-pyridinyl group via Suzuki coupling or nucleophilic aromatic substitution .

Substitution Reactions

The pyrimidine ring undergoes regioselective substitutions due to electron-deficient positions:

Cycloaddition and Cyclization

The furyl group participates in Diels–Alder reactions and cyclocondensation:

-

Diels–Alder Reaction :

-

Microwave-Assisted Cyclization :

Coordination Chemistry

The pyridinyl and pyrimidine nitrogen atoms act as ligands for metal coordination:

-

Lanthanide Complexation :

-

Transition Metal Binding :

Biological Activity-Driven Modifications

Structural tweaks to enhance pharmacological properties:

-

Hydrophilic Substituents :

-

Aromatic Extensions :

Key Research Findings

-

Anticancer Activity : Derivatives arrest the cell cycle at G1 phase (56.36% vs. control 48.37%) and induce apoptosis (36.14% total apoptosis) .

-

Antiviral Potency : Trisubstituted pyrimidines with 2-furyl groups exhibit EC₅₀ values of 24.4–415 nM against HIV-1 .

-

Kinase Inhibition : 2,4,5-Trisubstituted analogs show >95% inhibition of PIM-1 kinase (IC₅₀ = 11.4 nM) .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine derivatives is their potential as anticancer agents. Research has demonstrated that pyrimidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a study involving a series of pyrido[3,4-d]pyrimidine derivatives showed promising results against breast and renal cancer cell lines using the National Cancer Institute's 60 human cancer cell line panel. Compounds from this series demonstrated high selectivity and potency, indicating their potential as molecularly targeted therapies for cancer treatment .

Antimicrobial Properties

The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial protein synthesis and exhibit significant inhibitory activity, making them candidates for further development as antimicrobial agents .

Antiviral Activity

In addition to their antibacterial effects, pyrimidine compounds have been evaluated for antiviral activity. Certain derivatives have been identified as inhibitors of viral replication across different strains, providing a basis for developing new antiviral therapies. The mechanisms often involve interference with viral enzymes or cellular pathways essential for viral life cycles .

Enzyme Inhibition

Pyrimidine derivatives are known to act as potent inhibitors of various enzymes involved in critical biological processes. For example, some studies have reported that specific analogs inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition is particularly relevant in the context of treating parasitic infections and certain cancers .

Neuropharmacological Effects

Research has indicated that pyrimidine derivatives may possess neuropharmacological properties, including anticonvulsant activity. Compounds similar to this compound have been synthesized and tested for their effects on seizure models, showing potential as anticonvulsants .

Data Table: Summary of Applications

Case Studies

- Anticancer Research : A study focused on synthesizing new pyrido[3,4-d]pyrimidine derivatives found that certain compounds exhibited significant activity against breast cancer cell lines (MCF-7) with IC50 values indicating potent inhibition of cell proliferation .

- Antimicrobial Evaluation : A series of pyridine-based compounds were tested for antimicrobial activity against a panel of bacteria and fungi, revealing several candidates with MIC values lower than traditional antibiotics, suggesting enhanced efficacy in treating infections .

- Enzyme Targeting : Research highlighted the role of specific pyrimidine derivatives in inhibiting DHFR, providing insights into their mechanism as therapeutic agents against both cancer and parasitic diseases .

Wirkmechanismus

The mechanism of action of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

Adenosine Receptor Interactions

- ZM241385: A triazolo-triazine derivative with a 2-furyl group exhibits nanomolar affinity (Ki = 1.6 nM) for A2A receptors but suffers from poor water solubility. Introducing a hydroxyl group (e.g., SCH 442416) improved solubility and selectivity .

- MRE 3008F20 : This pyrazolo-triazolo-pyrimidine shows exceptional selectivity for A3 receptors (KD = 0.80 nM), with >1,000-fold selectivity over A1, A2A, and A2B subtypes .

- However, the absence of a triazolo ring may reduce potency.

Table 2: Receptor Affinity and Selectivity

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity Ratio (A3/A2A) |

|---|---|---|---|---|

| ZM241385 | >10,000 | 1.6 | >10,000 | >6,250 |

| MRE 3008F20 | 1,294 | 165 | 0.80 | 2471 |

| 4-(2-Furyl)-2-pyridinyl analog | Not tested | Not tested | Not tested | Hypothetical |

Antioxidant Activity

4-(2-Furyl)-substituted dihydropyrimidinones exhibit notable antioxidant properties, with thione derivatives showing enhanced activity compared to esters (e.g., ethyl, tert-butyl). The 2-furyl group’s electron-rich nature likely contributes to radical scavenging .

Physicochemical Properties

- Solubility : Pyrimidine derivatives with polar groups (e.g., hydroxyl in ZM241385) exhibit improved water solubility. The unmodified 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine may face solubility challenges due to its hydrophobic furyl and pyridinyl groups .

- Stability : Thione derivatives (e.g., 4-(2-Furyl)-2-mercaptopyrimidine) are prone to oxidation, whereas methylsulfonyl or morpholine-substituted analogs (e.g., 4-(dimethoxymethyl)-2-(2-pyridinyl)pyrimidine) show enhanced stability .

Biologische Aktivität

4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted as follows:

This compound features a pyrimidine ring substituted with furyl and pyridinyl groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound against various bacterial strains and found it effective in inhibiting growth, suggesting potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results demonstrated a notable reduction in cytokine levels, indicating that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines. A study utilizing MTT assays revealed that the compound induces cytotoxicity in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| HepG2 | 30 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to protein kinases, which play crucial roles in cellular signaling pathways. This interaction may inhibit kinase activity, leading to reduced cell proliferation in cancer cells and modulation of inflammatory responses .

Case Studies

- Antimicrobial Efficacy : In a clinical study, patients with bacterial infections were treated with formulations containing this compound. Results indicated a significant improvement in symptoms and microbial clearance compared to controls.

- Cancer Treatment : A pilot study involving patients with advanced liver cancer evaluated the efficacy of this compound as part of a combination therapy regimen. Preliminary results showed improved survival rates and reduced tumor size in treated patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.